4-ethylsulfonyl-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
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Description
“4-ethylsulfonyl-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide” is a chemical compound that contains an oxadiazole ring . Oxadiazole is a heterocyclic five-membered ring that possesses two carbons, one oxygen atom, two nitrogen atoms, and two double bonds . They are derived from furan by the replacement of two methylene groups with two nitrogen atoms .
Synthesis Analysis
Oxadiazole was first synthesized in 1965 by Ainsworth through the thermolysis of hydrazine . Its molecular formula is C2H2ON2 and having a molecular mass of 70.05 g/mol which is soluble in water .
Molecular Structure Analysis
The aromaticity of the furan ring is reduced with the replacement of these groups to such an extent that it shows conjugated diene character . Four different known isomers of oxadiazole exist: 1,2,4-oxadiazole, 1,2,3-oxadiazole, 1,2,5-oxadiazole & 1,3,4-oxadiazole . Among them, 1,3,4-oxadiazoles & 1,2,4-oxadiazoles are better known and more widely studied by researchers due to their broad range of chemical and biological properties .
Chemical Reactions Analysis
1,3,4-oxadiazoles have become important synthons in the development of new drugs . The derivatives of the oxadiazole nucleus (1,3,4-oxadiazoles) show various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activity, etc., as reported in the literature .
Scientific Research Applications
Chelating Properties and Antifungal Activity
Studies on transition metal chelates derived from benzofuran-1,3,4-oxadiazole combined molecules have revealed their significant chelating properties. These chelates were evaluated for their chelating abilities using metal-ligand ratio, IR, reflectance spectral study, and magnetic properties. Additionally, their antifungal activity against different fungal strains was examined, demonstrating potential applications in the development of antifungal agents (Varde & Acharya, 2017).
Antimicrobial and Antitubercular Agents
Sulfonyl derivatives and 1,3,4-oxadiazole derivatives have shown moderate to significant antibacterial and antifungal activities. Notably, certain compounds exhibited excellent antitubercular properties, presenting a promising avenue for developing new antimicrobial and antitubercular agents (Kumar, Prasad, & Chandrashekar, 2013).
Anticancer Activity
Compounds with 1,3,4-oxadiazole structures have been synthesized and tested for their anticancer activity in vitro against human tumor cell lines. Some derivatives showed cytotoxic activity, highlighting their potential as leads in anticancer drug development (Liszkiewicz, Kowalska, Wietrzyk, & Opolski, 2003).
Anti-Inflammatory Agents
Newly synthesized N-[4(5-methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl] benzamide/benzene sulfonamides were studied for their anti-inflammatory and anti-cancer properties. These compounds were synthesized in fair to good yields and represent a novel class of compounds with potential therapeutic applications (Gangapuram & Redda, 2009).
Corrosion Inhibition
1,3,4-oxadiazole derivatives have been assessed for their corrosion inhibition ability towards mild steel in sulfuric acid. The studies involved gravimetric, electrochemical, SEM, and computational methods, revealing that these compounds exhibit protective properties against corrosion, which could be valuable in industrial applications (Ammal, Prajila, & Joseph, 2018).
properties
IUPAC Name |
4-ethylsulfonyl-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O5S/c1-2-24(20,21)11-7-5-10(6-8-11)13(19)16-15-18-17-14(23-15)12-4-3-9-22-12/h3-9H,2H2,1H3,(H,16,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJZDUCUWDGSZBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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